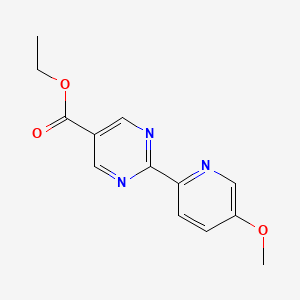
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a methoxybenzoyl group and a carbonitrile group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. For example, the methoxybenzoyl group may interact with enzymes or receptors, while the carbonitrile group may participate in hydrogen bonding or other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: A simpler analog with a similar tetrahydropyran ring and a carbonitrile group.
Tetrahydro-2H-pyran-4-carbonitrile: Another analog with a similar structure but lacking the methoxybenzoyl group.
Uniqueness
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the methoxybenzoyl and carbonitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-4-2-11(3-5-12)13(16)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
BVCMKZNKUPQVPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





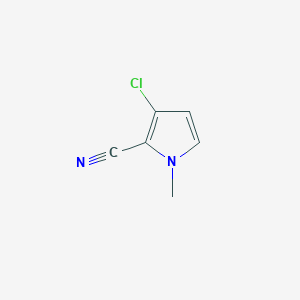
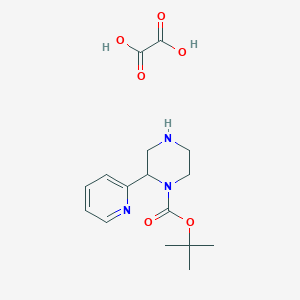

![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
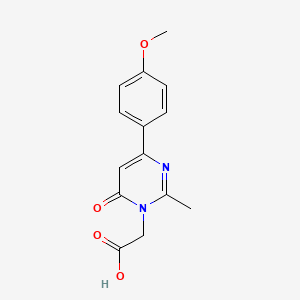
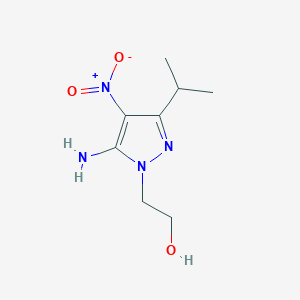
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

